molecular formula C17H14BrN3O2S B2422667 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 391862-86-5

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2422667
CAS No.: 391862-86-5
M. Wt: 404.28
InChI Key: ITAJVECXJRZXQS-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, along with the bromophenyl and methoxyphenyl groups, contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both bromophenyl and methoxyphenyl groups, which enhance its biological activity and specificity. The combination of these functional groups with the thiadiazole ring provides a distinct chemical structure that contributes to its diverse applications and potent biological effects .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAJVECXJRZXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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